molecular formula C8H8BrNO3 B015069 Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate CAS No. 141807-52-5

Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate

Cat. No. B015069
M. Wt: 246.06 g/mol
InChI Key: VETKFZGYJCDCOJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate is a chemical compound that may be involved in various synthetic and analytical chemistry applications due to its unique structure. Its synthesis, molecular structure, chemical reactions, and properties are of interest in the field of organic chemistry, particularly for the development of new materials, pharmaceuticals, and chemical processes.

Synthesis Analysis

The synthesis of similar compounds often involves halogenated pyridines and acetate esters. For instance, the synthesis of pyridine derivatives can be achieved through the reaction of carbanions of lutidine with bromopyridine, followed by subsequent reactions to introduce acetate groups (Kodera et al., 1996). This method may provide insights into the synthesis of methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate by applying similar strategies.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography and spectroscopic methods (e.g., NMR, IR, MS) are typically employed to elucidate the structure of pyridine derivatives and related compounds. For example, Mao et al. (2015) used 1H and 13C NMR, IR, and MS spectroscopy along with X-ray crystallography to characterize the structure of a methoxyimino-pyridine derivative (Mao et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate would be influenced by its functional groups, such as the acetate ester and bromopyridine moiety. These groups can undergo various chemical reactions, including nucleophilic substitution and oxidative coupling. Research on pyridine derivatives shows the potential for oxidative cross-coupling reactions to construct complex structures (Wu et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Large-Scale Synthesis : Research by Morgentin et al. (2009) describes an efficient methodology for synthesizing compounds with pyridin- and pyrimidin-yl acetate cores, providing a foundation for large-scale synthesis of such compounds, including "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives. This methodology paves the way for potential rapid access to heterocyclic analogues, crucial for pharmaceuticals and agrochemicals development (Morgentin et al., 2009).

  • Novel Building Blocks : Another study by Prezent et al. (2016) introduces a new building block for constructing pyrazolo[4,3-c]pyridines, indicating the potential of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives in synthesizing novel heterocyclic compounds with possible applications in drug discovery and material science (Prezent et al., 2016).

Crystal Structure and Molecular Analysis

  • Crystal Structure Characterization : Research conducted by Mao et al. (2015) on the crystal structure of related compounds provides insights into molecular interactions and packing, which is essential for understanding the material properties and reactivity of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives (Mao et al., 2015).

Potential Applications in Medicinal Chemistry

  • Antimicrobial Activity : A study by Huang et al. (2017) on pyridyl–pyrazole-3-one derivatives, which share structural similarities with "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate," demonstrates the antimicrobial potential of such compounds. This suggests that derivatives of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" could be explored for antimicrobial properties (Huang et al., 2017).

Proton Transfer Studies

  • Photoinduced Tautomerization : The study of 2-(1H-pyrazol-5-yl)pyridines by Vetokhina et al. (2012) showcases the interesting photochemical behavior of pyridine derivatives, suggesting potential applications of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" in developing photo-responsive materials (Vetokhina et al., 2012).

Future Directions

The future directions in the study of similar compounds often involve the development of new synthetic routes and the exploration of their potential therapeutic applications .

properties

IUPAC Name

methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETKFZGYJCDCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405092
Record name Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate

CAS RN

141807-52-5
Record name Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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